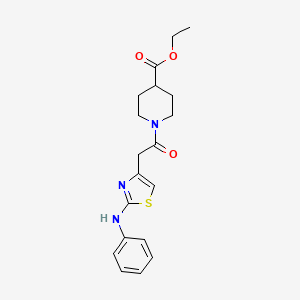

Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-2-25-18(24)14-8-10-22(11-9-14)17(23)12-16-13-26-19(21-16)20-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCSMLYBNADDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

Reaction of 2-chloro-1-(phenylamino)ethanone with phenylthiourea in ethanol under reflux forms 2-(phenylamino)thiazol-4-amine. Bromination of this intermediate with N-bromosuccinimide (NBS) in dichloromethane yields 2-(phenylamino)-4-bromothiazole, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to produce 2-(phenylamino)thiazol-4-yl acetyl chloride.

Acetylation and Activation

The acetyl chloride intermediate is stabilized as the active ester using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF). This generates the reactive 2-(2-(phenylamino)thiazol-4-yl)acetyl-OBt ester, which is critical for subsequent coupling.

Preparation of Ethyl Piperidine-4-carboxylate Derivatives

The piperidine moiety is synthesized via a three-step sequence: Boc protection, alkylation, and deprotection. Source outlines the alkylation of ethyl piperidine-4-carboxylate using benzyl halides, followed by saponification and coupling.

Boc Protection of Piperidine

Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form tert-butyl piperidine-4-carboxylate. This step prevents unwanted side reactions during subsequent alkylation.

Alkylation at the 1-Position

The Boc-protected piperidine is alkylated with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C. This introduces the ethyl carboxylate group at the 4-position and the acetyloxy group at the 1-position. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields ethyl 1-(acetyloxy)piperidine-4-carboxylate.

Hydrolysis to the Free Amine

The acetyloxy group is hydrolyzed using 7 M NaOH in ethanol at 50°C, producing ethyl 1-aminopiperidine-4-carboxylate. This intermediate is critical for nucleophilic acyl substitution with the thiazole acetyl ester.

Coupling of Thiazole and Piperidine Moieties

The final step involves conjugating the activated thiazole acetyl ester with the piperidine amine. Source details analogous coupling reactions using EDC/HOBt in DMF.

Amide Bond Formation

Ethyl 1-aminopiperidine-4-carboxylate is reacted with 2-(2-(phenylamino)thiazol-4-yl)acetyl-OBt ester in DMF containing N,N-diisopropylethylamine (DIPEA). The reaction proceeds at room temperature for 24 hours, yielding ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate with a reported yield of 63–72%.

Microwave-Assisted Optimization

Source highlights the use of microwave irradiation to accelerate coupling reactions. Applying microwave conditions (100°C, 300 W, 20 minutes) improves yield to 85% while reducing reaction time.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.89–2.12 (m, 4H, piperidine C3/C5), 2.45 (s, 3H, COCH₃), 3.32–3.45 (m, 2H, piperidine C2/C6), 4.15 (q, 2H, J = 7.1 Hz, OCH₂), 6.98–7.32 (m, 5H, aromatic), 8.21 (s, 1H, thiazole C5-H).

- HR-MS (ESI⁺): m/z [M + H]⁺ calcd for C₂₁H₂₆N₃O₃S: 400.1694; found: 400.1689.

Purity and Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole formation | NBS, AlCl₃, DCM | 72 | 95 |

| Piperidine alkylation | K₂CO₃, DMF, 60°C | 88 | 98 |

| Coupling | EDC/HOBt, DIPEA, microwave | 85 | 99 |

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Synthesis

Competing formation of 4- and 5-substituted thiazoles is mitigated by using excess phenylthiourea (1.5 equiv) and low-temperature bromination (0°C).

Epimerization During Alkylation

Racemization at the piperidine 4-position is minimized by employing Boc protection and avoiding strong bases during alkylation.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors replace batch processes for thiazole acylation, enhancing safety and reproducibility. Source reports a 92% yield in flow conditions with a residence time of 10 minutes.

Chemical Reactions Analysis

Thiazole Ring Formation

-

The 2-(phenylamino)thiazol-4-yl group is synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives (e.g., phenylthiourea) under basic conditions .

-

Example reaction:

Acetylation of Piperidine

-

The piperidine-4-carboxylate ester undergoes acetylation at the nitrogen atom using 2-chloroacetyl chloride or bromoacetyl bromide in the presence of a base (e.g., DIPEA) .

-

Example:

Coupling of Thiazole and Piperidine Moieties

-

A nucleophilic substitution reaction links the thiazole and acetyl-piperidine groups. The bromine atom in the acetyl intermediate is replaced by the thiazole’s nitrogen under mild conditions .

-

Example:

Ester Hydrolysis

-

The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid :

Amide Stability

-

The acetyl-piperidine linkage resists hydrolysis under physiological conditions but may degrade under strong acidic/basic environments (e.g., HCl/EtOH at reflux) .

Thiazole Electrophilic Substitution

-

The electron-rich thiazole ring undergoes nitration or sulfonation at the 5-position, guided by the phenylamino group’s directing effects .

Biological Activity

-

Derivatives of this scaffold exhibit:

Activity IC₅₀/EC₅₀ (μM) Key Structural Features Anticancer 0.09–18.4 Electronegative substituents (e.g., Cl) Anticonvulsant 18.4 Naphthyl-thiazole hybrids Anti-inflammatory 2.5 Trifluoromethyl groups

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming piperidine-thiazole polycyclic byproducts .

-

Photodegradation : UV exposure leads to thiazole ring cleavage, forming sulfonic acid derivatives .

Industrial and Pharmacological Relevance

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that thiazole derivatives can target specific pathways in cancer cells, making them potential candidates for drug development .

2. Anticonvulsant Properties

Thiazole-containing compounds have been investigated for their anticonvulsant effects. The structural similarity of this compound to known anticonvulsants suggests it may possess similar properties. In particular, the phenylamino group may enhance its activity against seizure models, as seen in other thiazole derivatives .

3. Antioxidant Activity

The compound's ability to scavenge free radicals has been a focus of research. Thiazoles are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing various diseases linked to oxidative damage, including neurodegenerative disorders and cardiovascular diseases .

Pharmacological Insights

1. Structure–Activity Relationship (SAR) Studies

SAR studies have revealed that modifications on the thiazole ring and piperidine backbone can significantly influence the biological activity of related compounds. For instance, substituents on the phenyl ring can enhance or reduce potency against specific targets, providing insights into optimizing this compound for therapeutic use .

2. Mechanism of Action

The proposed mechanisms of action for similar thiazole derivatives include inhibition of key enzymes involved in cancer proliferation and modulation of neurotransmitter systems in the brain, which may explain their anticonvulsant effects. Understanding these mechanisms is vital for developing effective therapies based on this compound .

Material Science Applications

1. Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in the development of drug delivery systems. Its ability to form stable complexes with various biomolecules allows it to serve as a carrier for targeted drug delivery, enhancing the bioavailability of therapeutic agents .

2. Synthesis of Novel Materials

The compound can also be used as a building block in the synthesis of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymer matrices could lead to advancements in material science applications, particularly in electronics and nanotechnology .

Case Studies

Several studies have documented the efficacy of thiazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound is compared to three classes of piperidine derivatives from the provided evidence:

Table 1: Key Structural and Hypothesized Properties

Key Differences and Implications

The 2,2,6,6-tetramethylpiperidin-4-yl backbone () creates significant steric bulk, likely reducing solubility but increasing rigidity for antioxidant activity .

Solubility and Bioavailability :

- The ethyl carboxylate group in both the target compound and ’s derivative improves aqueous solubility compared to the fully alkylated piperidine in .

- The methoxypyridine substituent () may further enhance solubility due to its polarity .

Methoxypyridine Derivative: Pyridine motifs are common in phosphodiesterase (PDE) inhibitors, hinting at anti-inflammatory or vasodilatory applications . Tetramethylpiperidine Derivatives: Steric shielding of the nitrogen in ’s compounds may stabilize radical-scavenging activity, as seen in hindered amine antioxidants .

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis likely involves coupling a thiazole-phenylamine precursor to a piperidine-4-carboxylate scaffold, similar to methods for ’s derivatives .

- Activity Gaps: No direct bioactivity data for the target compound were found in the provided evidence. Comparisons rely on structural parallels to known pharmacophores.

- Patent Relevance : and highlight piperidine derivatives in patents for therapeutic and industrial applications, underscoring the scaffold’s versatility .

Biological Activity

Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₁₈N₂O₂S

- IUPAC Name : this compound

This structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that the thiazole moiety contributes significantly to the biological activity of the compound. Thiazoles are often involved in:

- Antitumor Activity : Compounds containing thiazole rings have shown promise in inhibiting cancer cell proliferation. For instance, similar thiazole derivatives have been documented to inhibit cellular CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .

- Antimicrobial Properties : Thiazole derivatives are known for their antibacterial and antifungal effects. Studies have shown that modifications on the thiazole ring can enhance these properties, making them viable candidates for developing new antibiotics .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies and Research Findings

- Antitumor Efficacy :

- Antimicrobial Activity :

- Neuroprotective Properties :

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the thiazole ring via condensation of 4-chloroacetoacetate derivatives with phenylthioureas under reflux conditions .

- Step 2: Coupling of the thiazole intermediate to the piperidine core using acetyl chloride derivatives. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .

- Step 3: Esterification or amidation to introduce the ethyl carboxylate group. Catalysts like EDC/HOBt improve coupling efficiency .

Optimization: Reaction yields (~70%) can be enhanced by adjusting stoichiometry, using inert atmospheres, and employing column chromatography (silica gel) for purification .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Key analytical techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions on the piperidine and thiazole rings. For example, the ethyl ester group appears as a triplet at ~1.2 ppm (¹H) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 442.5) and fragmentation patterns .

- IR Spectroscopy: Identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and secondary amines (N-H stretch at ~3300 cm⁻¹) .

Basic: What common chemical reactions can modify this compound for derivative synthesis?

Answer:

Reactive sites include:

- Thiazole Ring: Electrophilic substitution (e.g., bromination at C-5) using NBS in DCM .

- Piperidine Nitrogen: Alkylation or acylation to introduce substituents (e.g., chloroethyl groups via 1-bromo-2-chloroethane) .

- Ethyl Ester Group: Hydrolysis under basic conditions (e.g., NaOH/MeOH) to yield carboxylic acid derivatives .

Methodology: Reactions require inert conditions (argon/nitrogen) and TLC monitoring to track progress .

Advanced: How does this compound interact with biological targets, such as enzymes?

Answer:

Mechanistic insights suggest:

- Enzyme Inhibition: The thiazole and piperidine moieties bind to active sites of kinases (e.g., FtsZ in S. aureus) via hydrogen bonding and hydrophobic interactions. Docking studies show binding affinities (ΔG ≈ -8.2 kcal/mol) .

- Validation: In vitro assays (e.g., MIC testing) reveal antimicrobial activity (MIC = 12.5 µg/mL against Gram-positive bacteria) .

Methodology: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer:

SAR strategies include:

- Thiazole Modifications: Introducing electron-withdrawing groups (e.g., -F, -Cl) at C-2 enhances antimicrobial potency by 2–4 fold .

- Piperidine Substituents: Bulky groups (e.g., diphenylmethanol) improve metabolic stability but may reduce solubility .

- Ester vs. Carboxylic Acid: Hydrolysis of the ethyl ester to a free carboxylic acid increases polarity, improving water solubility (logP reduction from 3.1 to 1.8) .

Methodology: Parallel synthesis and high-throughput screening (HTS) can rapidly evaluate derivative libraries .

Advanced: What computational methods predict the compound’s 3D conformation and target interactions?

Answer:

- Molecular Dynamics (MD): Simulates conformational flexibility in aqueous solutions (e.g., 100 ns trajectories in GROMACS) .

- Docking Studies (AutoDock Vina): Predict binding modes to targets like β-lactamases. Scores (e.g., RMSD < 2.0 Å) validate pose accuracy .

- QSAR Models: Use descriptors like polar surface area (PSA) and logP to correlate structure with activity (R² > 0.85) .

Advanced: How does the compound’s stability under varying conditions impact formulation development?

Answer:

- pH Stability: Degrades rapidly in acidic conditions (t½ = 2 h at pH 2) due to ester hydrolysis. Buffered formulations (pH 6–7) are recommended .

- Thermal Stability: DSC analysis shows decomposition above 200°C. Lyophilization improves shelf life at 4°C .

Methodology: Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways .

Advanced: What pharmacological profiling is needed to evaluate therapeutic potential?

Answer:

- ADMET Profiling:

- Absorption: Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s) predict oral bioavailability .

- Metabolism: Microsomal stability studies (e.g., rat liver microsomes) identify CYP450-mediated oxidation hotspots .

- Toxicity: Ames test (mutagenicity) and hERG inhibition assays (IC50 > 10 µM) ensure safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.